10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one
Overview
Description
10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.05757 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
One of the primary scientific applications of this compound is in the synthesis of various heterocyclic systems. Bogolyubov et al. (2004) demonstrated its formation as a product in the synthesis of heterocyclic systems, specifically when converting the product of intramolecular amidoalkylation into 10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one (Bogolyubov et al., 2004).
Oxidative Rearrangement Studies
Largely utilized in oxidative rearrangement studies, Lenz et al. (2004) explored its role in the oxidative cyclization and migration of trihalogenomethyl groups in similar compounds, highlighting its importance in understanding and manipulating complex chemical reactions (Lenz et al., 2004).
Medium-Ring Heterocyclic Derivative Studies
In research focusing on medium-ring heterocyclic derivatives, Bremner and Winzenberg (1984) investigated the synthesis of benzoxazonine derivatives and attempted the synthesis of hexahydro-benzoxazonine systems, which involved the compound (Bremner & Winzenberg, 1984).
Conformational Preference and Stereochemistry
The compound also plays a significant role in studying conformational preferences and stereochemistry of similar heterocyclic systems. Research by Crabb and Patel (1994) illustrated its use in understanding these aspects in closely related chemical structures (Crabb & Patel, 1994).
Properties
IUPAC Name |
10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2)16(9-17)11-8-13(21-4)12(20-3)7-10(11)5-6-18(16)14(19)22-15/h7-8H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOLRUMPWRIAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(C3=CC(=C(C=C3CCN2C(=O)O1)OC)OC)CBr)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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